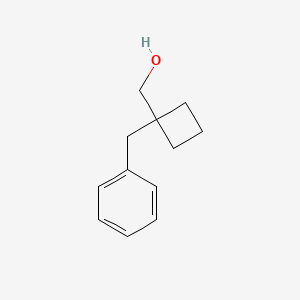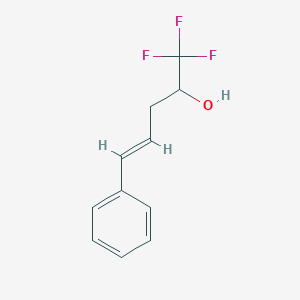
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol: is a chemical compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronics and other high-tech applications.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The enol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Comparison: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol is unique due to the presence of both a trifluoromethyl group and an enol functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The phenyl group also contributes to its unique aromatic characteristics, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89524-19-6 |
|---|---|
Molekularformel |
C11H11F3O |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10,15H,8H2/b7-4+ |
InChI-Schlüssel |
GFWBPEOMDFEILL-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


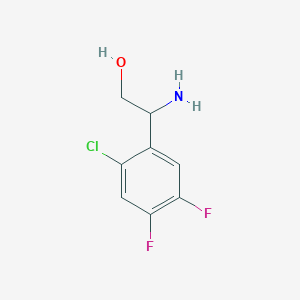
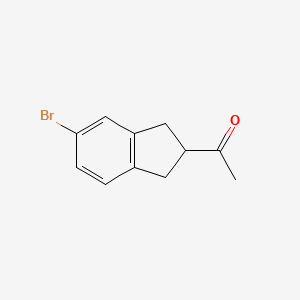
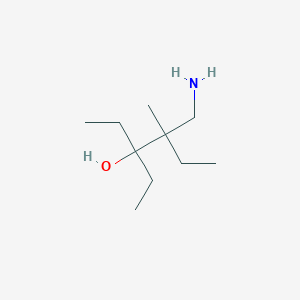

![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
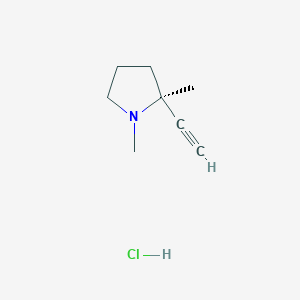

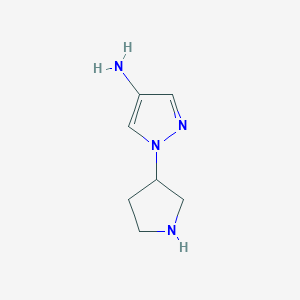
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
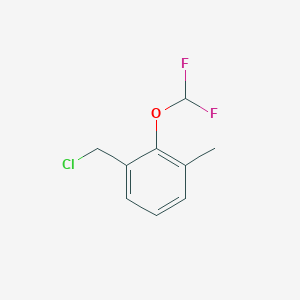
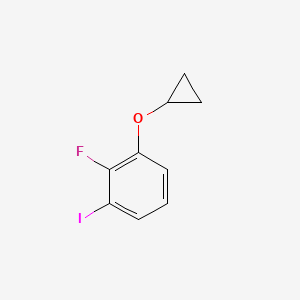
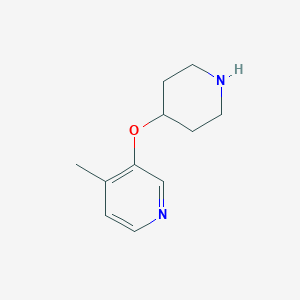
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
